molecular formula C17H17FN6O2 B12183453 C17H17FN6O2

C17H17FN6O2

Cat. No.: B12183453
M. Wt: 356.4 g/mol
InChI Key: MRGIRFVDPSONKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminoethoxy)-5-fluoro-N-{[3-(2H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}benzamide involves several steps. One common method includes the reaction of 5-fluoro-2-nitrobenzoic acid with 2-aminoethanol to form an intermediate, which is then reduced to the corresponding amine. This amine is further reacted with 3-(2H-1,2,3,4-tetrazol-5-yl)benzyl chloride under specific conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solid-phase synthesis , gas-phase synthesis , and liquid-phase synthesis are commonly employed . These methods are designed to be efficient and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(2-aminoethoxy)-5-fluoro-N-{[3-(2H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}benzamide: undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperature, pH, and solvent choice. For example, oxidation reactions may be performed in an acidic medium, while reduction reactions often require anhydrous conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids , while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-(2-aminoethoxy)-5-fluoro-N-{[3-(2H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2-aminoethoxy)-5-fluoro-N-{[3-(2H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}benzamide include:

Uniqueness

The uniqueness of 2-(2-aminoethoxy)-5-fluoro-N-{[3-(2H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}benzamide lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C17H17FN6O2

Molecular Weight

356.4 g/mol

IUPAC Name

2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)acetamide

InChI

InChI=1S/C17H17FN6O2/c1-10(2)16-20-17(22-21-16)19-14(25)9-24-15(26)8-7-13(23-24)11-5-3-4-6-12(11)18/h3-8,10H,9H2,1-2H3,(H2,19,20,21,22,25)

InChI Key

MRGIRFVDPSONKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F

Origin of Product

United States

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